N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide
Description
N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide is a synthetic small molecule characterized by:
- A cyclopropanesulfonamide group, introducing steric constraints and sulfonamide functionality, often associated with improved metabolic stability and target engagement .
This compound’s design suggests applications in medicinal chemistry, leveraging fluorine for enhanced lipophilicity and the sulfonamide moiety for hydrogen-bond donor/acceptor properties.
Properties
IUPAC Name |
N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3S/c1-19(24(21,22)13-5-6-13)12-3-2-8-20(10-12)16-18-14-7-4-11(17)9-15(14)23-16/h4,7,9,12-13H,2-3,5-6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKCNWDWBKWDFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=NC3=C(O2)C=C(C=C3)F)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors. These receptors play a crucial role in regulating mood, sleep, appetite, and other physiological processes.
Mode of Action
It’s known that compounds with similar structures can interact with their targets (such as serotonergic and dopaminergic receptors) to induce changes in cellular signaling. This interaction can lead to alterations in physiological processes regulated by these receptors.
Biochemical Pathways
Given its potential interaction with serotonergic and dopaminergic receptors, it can be inferred that it may influence the serotonin and dopamine pathways. These pathways are involved in various physiological processes, including mood regulation, sleep, and appetite.
Biological Activity
N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H16FN3O3S |
| Molecular Weight | 303.35 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C13H16FN3O3S/c1-3(14)11-8-10(15)12(18)9(11)17/h8H,1H2,2H3,(H,15,18) |
| SMILES | CN(C1CC(C1)S(=O)(=O)N2C=CC=C(C2)F)C(=O)N=C(N)C(=O)N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate the activity of various enzymes and receptors involved in cellular signaling pathways. Research indicates that it may exhibit:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various pathogens.
- Anticancer Effects : Preliminary investigations suggest potential cytotoxic effects against cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
Research Findings and Case Studies
Recent studies have investigated the pharmacological effects of this compound:
-
Antimicrobial Activity :
- A study evaluated the efficacy of related benzoxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a fluorine substitution exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts .
- Anticancer Activity :
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-(cyclobutylmethyl)-6-fluoro-N-methylbenzoxazole | Moderate antimicrobial activity | Lacks cyclopropane sulfonamide functionality |
| 6-Fluoro-N-methylbenzoxazole | Anticancer properties | Less potent than the target compound |
| N-(4-fluorophenyl)-benzoxazole derivatives | Variable biological activities | Structure-dependent efficacy |
Comparison with Similar Compounds
Key Structural Features and Analogues
The following table highlights structural similarities and differences with compounds from the provided evidence:
Functional Group Analysis
- Benzoxazole vs. Fluorine at the 6-position may reduce metabolic oxidation compared to non-fluorinated analogues .
- Sulfonamide vs. Carboxamide :
The sulfonamide group in the target compound and ’s Example 57 provides stronger hydrogen-bonding capacity than carboxamides (), which could improve receptor binding but may reduce solubility . - This contrasts with cyclopropanamine in , which may prioritize amine reactivity .
Physicochemical and Pharmacokinetic Properties (Inferred)
Research Implications and Gaps
- Target Compound Advantages :
The combination of fluorine, sulfonamide, and piperidine suggests a balance between bioavailability and target engagement. Its benzoxazole core may confer stability against enzymatic degradation compared to pyrimidine-based analogues . - Limitations: No direct biological data were found in the provided evidence. Comparative studies with compounds like ’s chromen-4-one derivatives are needed to evaluate efficacy in kinase inhibition or CNS targets.
- Synthetic Challenges : The cyclopropanesulfonamide moiety requires specialized synthetic protocols, as seen in ’s use of coupling reagents (e.g., HATU) and boronic acid cross-coupling () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
